N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE
Overview
Description
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE is a synthetic organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a pyrazole ring substituted with a bromine atom and a methyl group, as well as a benzenesulfonamide moiety with additional methyl substitutions. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-ketoester.
Sulfonamide Formation: The benzenesulfonamide moiety is introduced by reacting the pyrazole derivative with 2,4-trimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be subjected to oxidation or reduction reactions to modify the functional groups on the pyrazole or benzenesulfonamide moieties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and alkoxide salts.
Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like sodium borohydride can be used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine can yield a corresponding aminopyrazole derivative, while oxidation of the methyl groups on the benzenesulfonamide moiety can produce carboxylic acid derivatives .
Scientific Research Applications
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE has several scientific research applications:
Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in the development of new drugs targeting various diseases, including cancer and infectious diseases.
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used in biological assays to study its effects on cellular processes and enzyme activities.
Mechanism of Action
The mechanism of action of N1-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites, inhibiting their activity. Additionally, the sulfonamide moiety can interact with proteins, affecting their function and stability . The exact pathways and targets depend on the specific biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
4-Bromo-1-methyl-1H-pyrazole: A simpler pyrazole derivative with similar reactivity but lacking the benzenesulfonamide moiety.
N-(4-bromo-1-methyl-1H-pyrazol-5-yl)methylbenzenesulfonamide: A closely related compound with a similar structure but different substitution pattern on the benzenesulfonamide ring.
Uniqueness
N~1~-[(4-BROMO-1-METHYL-1H-PYRAZOL-5-YL)METHYL]-N~1~,2,4-TRIMETHYL-1-BENZENESULFONAMIDE is unique due to the combination of the pyrazole and benzenesulfonamide moieties, which confer distinct chemical and biological properties. The presence of multiple methyl groups enhances its lipophilicity and potential interactions with hydrophobic pockets in biological targets .
Properties
IUPAC Name |
N-[(4-bromo-2-methylpyrazol-3-yl)methyl]-N,2,4-trimethylbenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrN3O2S/c1-10-5-6-14(11(2)7-10)21(19,20)17(3)9-13-12(15)8-16-18(13)4/h5-8H,9H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLWSJLMYFEBFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)N(C)CC2=C(C=NN2C)Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrN3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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